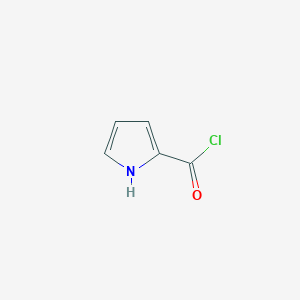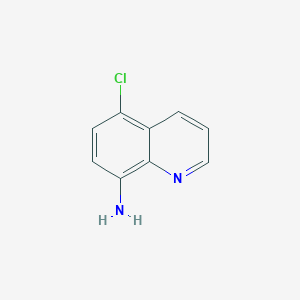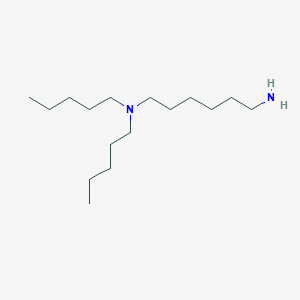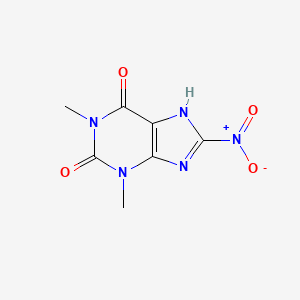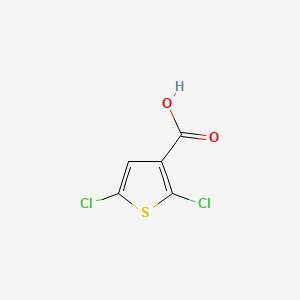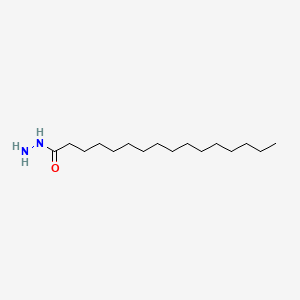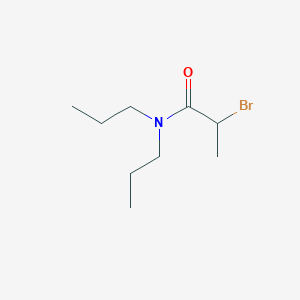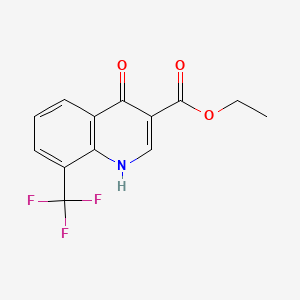
Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate
描述
Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate is a quinoline derivative . These derivatives have antiseptic, antipyretic, and antiperiodic action and possess various pharmacological applications . It is commonly referred to as EFQ.
Synthesis Analysis
This compound can be modified by changing the side-chain substituent and/or forming a new heterocyclic ring fused to the pyridine ring . For instance, heating the compound with chloroacetyl chloride gives a mixture of two isomeric O-acylation products . The reaction with acetyl chloride in NaOH forms an N-acylation product . The compound can also react with urea, thiourea, hydrazine hydrate, hydroxylamine, o-phenylenediamine, phenyl isothiocyanate, and ethyl acetoacetate to yield the corresponding condensation products .Molecular Structure Analysis
The molecular formula of this compound is C13H10F3NO3 . Its molecular weight is 285.22 g/mol .Chemical Reactions Analysis
Various 4-hydroxy-8-trifluoromethyl-quinoline derivatives have been prepared via multi-step reactions . These derivatives were tested for their antimicrobial actions .Physical And Chemical Properties Analysis
This compound is a solid at room temperature .安全和危害
未来方向
作用机制
Target of Action
Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate is a quinoline derivative . Quinoline derivatives are known to have a wide range of biological activities, including antimalarial, antibacterial, antifungal, antimicrobial, inhibiting agents, and anticancer agents . .
Mode of Action
Quinoline derivatives are known for their antiproliferative activity through inhibition of different enzymes including topoisomerase, thymidylate synthase, telomerase, and different protein kinases .
Biochemical Pathways
Given the known antiproliferative activity of quinoline derivatives, it can be inferred that this compound may affect pathways related to cell proliferation and growth .
Result of Action
This compound exhibits a moderate cytotoxic activity against the MCF-7 mammary gland cancer cell line and HePG2 hepatocellular carcinoma cell line, and a weak activity against the HCT-116 human colorectal carcinoma cell line . This suggests that the compound may have potential as an anticancer agent.
生化分析
Biochemical Properties
Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to exhibit moderate cytotoxic activity against certain cancer cell lines, such as the MCF-7 mammary gland cancer cell line and the HePG2 hepatocellular carcinoma cell line . The interactions of this compound with these cells suggest that it may inhibit specific enzymes involved in cell proliferation and survival. Additionally, it may interact with proteins involved in cell signaling pathways, leading to altered cellular responses.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In cancer cell lines, this compound has been observed to induce cytotoxic effects, leading to cell death . The impact on cell signaling pathways may involve the inhibition of key enzymes and proteins that regulate cell growth and survival. Furthermore, this compound may affect gene expression by modulating transcription factors and other regulatory proteins, resulting in changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound may bind to specific enzymes, inhibiting their activity and disrupting essential biochemical pathways. For example, it may inhibit enzymes involved in DNA replication and repair, leading to the accumulation of DNA damage and cell death . Additionally, this compound may interact with transcription factors, altering gene expression patterns and affecting cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time due to its stability and degradation. This compound is generally stable under normal laboratory conditions, but its long-term effects on cellular function may vary depending on the experimental setup . In in vitro studies, prolonged exposure to this compound may lead to cumulative cytotoxic effects, while in in vivo studies, the compound’s stability and degradation may influence its overall impact on cellular function.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound may exhibit minimal cytotoxic effects, while higher doses may lead to significant toxicity and adverse effects . Threshold effects may be observed, where a certain dosage level is required to achieve a noticeable impact on cellular function. Additionally, high doses of this compound may result in toxic effects, such as organ damage and systemic toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound may undergo biotransformation through enzymatic reactions, leading to the formation of metabolites that can further influence cellular function . The effects on metabolic flux and metabolite levels may depend on the specific enzymes and pathways involved in the compound’s metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound may be actively transported across cell membranes by specific transporters, affecting its localization and accumulation within cells . Additionally, binding proteins may facilitate the distribution of this compound to various cellular compartments, influencing its overall activity and function.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. This compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of this compound may influence its interactions with biomolecules and its overall impact on cellular processes.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate involves the reaction of 2-amino-6-(trifluoromethyl)benzoic acid with ethyl 3-oxobutanoate in the presence of a coupling agent to form Ethyl 2-(2-(trifluoromethyl)phenylamino)-3-oxobutanoate. This intermediate is then cyclized using polyphosphoric acid to yield Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate.", "Starting Materials": [ "2-amino-6-(trifluoromethyl)benzoic acid", "ethyl 3-oxobutanoate", "coupling agent", "polyphosphoric acid" ], "Reaction": [ "Step 1: Dissolve 2-amino-6-(trifluoromethyl)benzoic acid (1.0 equivalent) and ethyl 3-oxobutanoate (1.1 equivalent) in a suitable solvent.", "Step 2: Add a coupling agent (1.1 equivalent) to the reaction mixture and stir for a suitable time period.", "Step 3: Isolate Ethyl 2-(2-(trifluoromethyl)phenylamino)-3-oxobutanoate intermediate by filtration or extraction.", "Step 4: Dissolve Ethyl 2-(2-(trifluoromethyl)phenylamino)-3-oxobutanoate intermediate in polyphosphoric acid and heat the mixture to a suitable temperature.", "Step 5: Cyclize the intermediate by stirring for a suitable time period.", "Step 6: Neutralize the reaction mixture and isolate Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate by filtration or extraction." ] } | |
CAS 编号 |
23851-84-5 |
分子式 |
C13H10F3NO3 |
分子量 |
285.22 g/mol |
IUPAC 名称 |
ethyl 4-oxo-8-(trifluoromethyl)-1H-quinoline-2-carboxylate |
InChI |
InChI=1S/C13H10F3NO3/c1-2-20-12(19)9-6-10(18)7-4-3-5-8(11(7)17-9)13(14,15)16/h3-6H,2H2,1H3,(H,17,18) |
InChI 键 |
POYCJJNDSYSSLI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=CC=C2C(F)(F)F |
规范 SMILES |
CCOC(=O)C1=CC(=O)C2=C(N1)C(=CC=C2)C(F)(F)F |
| 23851-84-5 | |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 2-[1-(furan-2-yl)ethylidene]hydrazine-1-carboxylate](/img/structure/B1296117.png)
